Cas no 1008562-93-3 ((S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate)

(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]
- tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxyl ate
- (S)-2-AMINO-2-(1H-INDOL-3-YL)ACETIC ACID
- (S)-3-(indolyl)glycine
- (S)-3-(methoxy(met
- (S)-3-(methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
- (S)-Amino-(1H-Indol-3-Yl)acetic acid
- (S)-AMINO-(1H-INDOL-3-YL)-ACETIC ACID
- (S)-tert-butyl 3-[(methoxymethyl)carbamoyl]piperidine-1-carboxylate
- AC1LT3R3
- AG-G-32852
- CTK5B7219
- KB-63559
- L-tryptophan
- L-tryptophane
- (S)-tert-butyl 3-(Methoxy(Methyl)carbaMoyl)piperidine-1-carboxylate
- (S)-3-(N-Methoxy-N-methylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
- (3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu)
- 3S-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
- NQGXVXHYGRAABB-JTQLQIEISA-N
- 2988AH
- tert-butyl(3s)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
- tert-butyl (S)-3-(methoxy(meth
- AS-72298
- AKOS030231886
- MFCD08752609
- (S)-3-(methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid, tert-butyl ester
- C11547
- CS-M0725
- 3S-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylicacidtert-butylester
- 1008562-93-3
- DB-328168
- SCHEMBL1249710
- (S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
-
- MDL: MFCD08752609
- インチ: 1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1
- InChIKey: NQGXVXHYGRAABB-JTQLQIEISA-N
- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@]([H])(C(N(C([H])([H])[H])OC([H])([H])[H])=O)C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 272.17360725g/mol
- どういたいしつりょう: 272.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1
- 疎水性パラメータ計算基準値(XlogP): 1.1
(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB388864-1 g |
(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu) |
1008562-93-3 | 1g |
€686.80 | 2022-06-10 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0360-1g |
(S)-3-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester |
1008562-93-3 | 96% | 1g |
¥8726.45 | 2025-01-22 | |
abcr | AB388864-1g |
(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu); . |
1008562-93-3 | 1g |
€1660.60 | 2025-02-18 | ||
eNovation Chemicals LLC | D969583-5g |
(S)-3-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester |
1008562-93-3 | 95% | 5g |
$4475 | 2024-07-28 | |
TRC | S960153-100mg |
(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |
1008562-93-3 | 100mg |
$ 70.00 | 2022-06-03 | ||
TRC | S960153-500mg |
(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |
1008562-93-3 | 500mg |
$ 230.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D969583-100mg |
(S)-3-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester |
1008562-93-3 | 95% | 100mg |
$255 | 2024-07-28 | |
abcr | AB388864-100mg |
(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu); . |
1008562-93-3 | 100mg |
€402.00 | 2025-02-18 | ||
abcr | AB388864-250mg |
(3S)-(Methoxymethyl-carbamoyl)-piperidine-1-carboxylic acid(OtBu); . |
1008562-93-3 | 250mg |
€583.80 | 2025-02-18 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0360-5g |
(S)-3-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester |
1008562-93-3 | 96% | 5g |
¥34958.27 | 2025-01-22 |
(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 関連文献
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(S)-tert-Butyl3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylateに関する追加情報
Comprehensive Overview of (S)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS No. 1008562-93-3)
(S)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS No. 1008562-93-3) is a chiral piperidine derivative widely utilized in pharmaceutical research and organic synthesis. This compound belongs to the class of carbamate-protected amines, which are pivotal intermediates in the development of bioactive molecules. Its unique structural features, including the tert-butyloxycarbonyl (Boc) group and the methoxy(methyl)carbamoyl moiety, make it a versatile building block for drug discovery and medicinal chemistry applications.
The growing interest in chiral auxiliaries and asymmetric synthesis has positioned (S)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate as a compound of significant relevance. Researchers frequently explore its role in the synthesis of peptidomimetics and enzyme inhibitors, addressing contemporary challenges in targeted therapy development. Its CAS No. 1008562-93-3 is often searched in scientific databases, reflecting its importance in academic and industrial settings.
One of the key advantages of this compound lies in its stereochemical purity. The (S)-configuration ensures high enantioselectivity, which is critical for achieving desired pharmacological effects. Recent studies highlight its application in the design of G protein-coupled receptor (GPCR) modulators, a hot topic in drug development due to their involvement in numerous physiological processes. This aligns with the increasing demand for precision medicine and personalized therapeutics.
From a synthetic perspective, (S)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate serves as a precursor for introducing the piperidine scaffold into more complex structures. The Boc-protecting group offers excellent stability under various reaction conditions, while the methoxy(methyl)carbamoyl functionality can be further modified to yield diverse derivatives. Such flexibility makes it a favorite among chemists working on fragment-based drug design and combinatorial chemistry.
In the context of green chemistry, researchers are investigating eco-friendly methods to synthesize and utilize this compound. Questions like "How to optimize the yield of CAS No. 1008562-93-3?" or "What are the alternatives to traditional purification techniques for (S)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate?" are frequently encountered in forums and search engines. These discussions underscore the compound's role in advancing sustainable chemistry practices.
Analytical characterization of (S)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate typically involves techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure batch-to-batch consistency, a critical factor for reproducibility in research. The compound's CAS registry number (1008562-93-3) is indispensable for accurate literature searches and regulatory compliance.
Looking ahead, the demand for (S)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is expected to rise, driven by its applications in central nervous system (CNS) drug discovery and catalysis. Innovations in flow chemistry and automated synthesis platforms are likely to further enhance its accessibility. As the scientific community continues to explore its potential, this compound remains a cornerstone in the toolkit of modern chemists and pharmacologists.
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